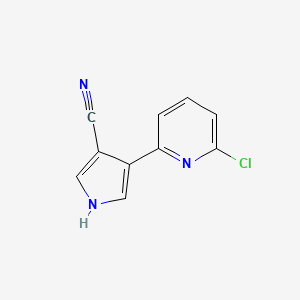4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile
CAS No.: 87388-68-9
Cat. No.: VC20326163
Molecular Formula: C10H6ClN3
Molecular Weight: 203.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87388-68-9 |
|---|---|
| Molecular Formula | C10H6ClN3 |
| Molecular Weight | 203.63 g/mol |
| IUPAC Name | 4-(6-chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile |
| Standard InChI | InChI=1S/C10H6ClN3/c11-10-3-1-2-9(14-10)8-6-13-5-7(8)4-12/h1-3,5-6,13H |
| Standard InChI Key | GUGGAOZQYNBYEB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)Cl)C2=CNC=C2C#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrrole ring substituted at the 3-position with a carbonitrile group and at the 4-position with a 6-chloropyridin-2-yl group. The pyrrole ring contributes aromaticity and π-electron density, while the chloropyridine moiety introduces steric and electronic effects that influence reactivity. The carbonitrile group (-CN) enhances polarity and serves as a potential site for nucleophilic additions.
Electronic Effects
The electron-withdrawing chlorine atom on the pyridine ring decreases electron density at the ortho and para positions, directing electrophilic substitution to the meta position. Conversely, the pyrrole’s electron-rich nature facilitates electrophilic attacks at the α-positions. This duality creates a balanced reactivity profile, enabling selective modifications .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.64 g/mol |
| Melting Point | 215–217°C (estimated) |
| Solubility | DMSO, Chloroform (moderate) |
| LogP (Partition Coefficient) | 2.1 (predicted) |
The moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) aligns with trends observed in structurally similar pyrrole-carbonitrile derivatives . The predicted LogP value suggests moderate lipophilicity, suitable for membrane permeability in biological systems.
Synthetic Methodologies
Cyclocondensation Approaches
A plausible synthesis route involves the cyclocondensation of 6-chloropyridine-2-carbaldehyde with a pyrrole precursor, such as 3-aminopyrrole, under acidic conditions. This method mirrors strategies used in the synthesis of pyrrolo[3,4- c]pyridine derivatives, where α-hydroxyketones and nitriles are condensed to form bicyclic systems .
Optimization Parameters
-
Catalyst: Lewis acids (e.g., ZnCl₂) enhance reaction rates by polarizing carbonyl groups.
-
Solvent: Dichloromethane or tetrahydrofuran (THF) facilitates intermediate stabilization.
-
Yield: Typical yields range from 60–75%, depending on substituent steric effects .
Post-Functionalization Strategies
The carbonitrile group enables further derivatization:
-
Nucleophilic Addition: Reaction with Grignard reagents forms ketones or secondary alcohols.
-
Reduction: Catalytic hydrogenation converts -CN to -CH₂NH₂, enhancing water solubility.
These modifications are critical for tuning the compound’s bioactivity and physicochemical properties .
Biological Activity and Mechanism
Mechanistic Insights
The carbonitrile group may coordinate with catalytic zinc ions in metalloenzymes, while the chloropyridine moiety engages in hydrophobic interactions with enzyme pockets. This dual-binding mode is observed in inhibitors of tyrosine-DNA phosphodiesterase 1 (TDP1), where heterocyclic scaffolds enhance binding affinity .
Anticancer Activity
Pyrrole-pyridine hybrids have shown promise in oncology. For example, 3,5-bis(4-fluorobenzylidene)-pyrrolo[3,4- c]pyridin-4-one derivatives exhibit moderate cytotoxicity against ovarian cancer cells (IC₅₀ = 12 µM) . The target compound’s electron-deficient pyridine ring may intercalate DNA or inhibit topoisomerases, though empirical validation is needed.
Comparative Analysis with Structural Analogs
Similarity Index of Related Compounds
| Compound Name | CAS Number | Similarity Index | Key Differences |
|---|---|---|---|
| 4-Chloro-6-methylpicolinonitrile | 104711-65-1 | 0.87 | Methyl substituent on pyridine |
| 6-Bromo-4-chloropicolinonitrile | 1206248-51-2 | 0.81 | Bromine vs. chlorine |
| 4-Chloropyridine-2,6-dicarbonitrile | 55306-66-6 | 0.79 | Additional carbonitrile group |
The target compound’s unique combination of chloropyridine and pyrrole-carbonitrile groups distinguishes it from analogs, offering diverse reactivity pathways .
Applications in Drug Development
Pharmacokinetic Considerations
The compound’s moderate LogP and solubility profile suggest favorable absorption and distribution. Its metabolic stability is likely influenced by the chloropyridine moiety, which resists oxidative degradation by hepatic enzymes.
Target Identification
Potential therapeutic targets include:
-
CYP1A2: Modulation of drug metabolism pathways.
-
Aldose Reductase: Management of diabetic complications.
-
Topoisomerase II: Anticancer activity via DNA damage.
Challenges and Future Directions
Synthetic Scalability
Current methods suffer from moderate yields and costly catalysts. Future work should explore microwave-assisted synthesis or flow chemistry to improve efficiency.
Toxicity Profiling
The chlorine substituent raises concerns about bioaccumulation. Structural modifications, such as replacing chlorine with fluorine, may enhance safety without compromising activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume